molecular formula C19H16O4 B3134733 ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate CAS No. 400083-20-7

ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate

Cat. No. B3134733
CAS RN: 400083-20-7
M. Wt: 308.3 g/mol
InChI Key: QRWWAODFWQHGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C20H18O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromene ring attached to a phenyl group and a carboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.363 . More specific properties such as melting point and IR spectrum can be determined using appropriate analytical techniques .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Conformational Study : A study by Ciolkowski et al. (2009) explored the synthesis and structural aspects of chromane derivatives related to ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate. This research involved reacting specific methyl and ethyl esters with NaBH4, leading to the formation of carboxylic acid esters. The structures were confirmed through various spectroscopic methods and X-ray analysis, revealing details about the atomic positions and conformation in solution (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Crystal Structure Analysis : Another study focused on the synthesis and crystal structure analysis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate relevant to antitumor antibiotic tetrahydroisoquinoline natural products. The study by Li et al. (2013) provided insights into the crystal structure, showing how aromatic stacking interactions and hydrogen bonds stabilize the structure in the solid state (Li, Wang, Wang, Luo, & Wu, 2013).

Chemical Reactions and Synthesis Methods

Features of Reactions with N-Nucleophiles : Shcherbakov et al. (2013) investigated the reactions of polyfluorinated ethyl 4-oxo-2-pnenyl-4H-chromene-3-carboxylates with primary amines. This study revealed interesting chromone-coumarin rearrangements and provided insights into the reaction mechanisms and product formation depending on the amine substituent (Shcherbakov, Burgart, & Saloutin, 2013).

Ionic Liquid-Promoted Synthesis : A study by Tiwari et al. (2018) discussed the synthesis of novel chromone-pyrimidine coupled derivatives using an ionic liquid-promoted method. This study highlighted the environmentally friendly and rapid synthesis method, along with antimicrobial analysis, enzyme assay, docking study, and toxicity study of the synthesized compounds (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential biological activities. The development of environmentally friendly synthetic methods is also an important area of research .

properties

IUPAC Name

ethyl 6-methyl-4-oxo-2-phenylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-22-19(21)16-17(20)14-11-12(2)9-10-15(14)23-18(16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWWAODFWQHGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
Reactant of Route 3
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate
Reactant of Route 6
ethyl 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.